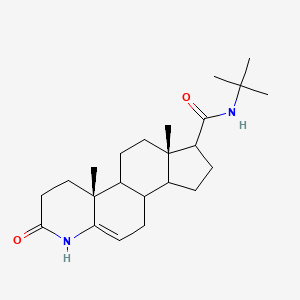

4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)-

Description

Properties

Molecular Formula |

C23H36N2O2 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,22-,23+/m0/s1 |

InChI Key |

IHYQEUFHHYXVFL-FMLBRGRHSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- involves several steps:

Starting Material: The synthesis begins with the steroidal compound androst-4-ene-3,17-dione.

Formation of 4-Azaandrost-5-ene:

Carboxamide Formation: The carboxamide group is introduced at the 17-position using appropriate reagents and conditions.

N-(1,1-dimethylethyl) Substitution: The final step involves the substitution of the N-(1,1-dimethylethyl) group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. The process includes:

Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Alkyl halides and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of steroidal compounds.

Biology: The compound is used in biological research to study the effects of 5-alpha-reductase inhibition on cellular processes.

Medicine: It is extensively studied for its therapeutic effects in treating BPH and male pattern baldness.

Industry: The compound is used in the pharmaceutical industry for the development of related drugs and formulations.

Mechanism of Action

The mechanism of action of 4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- involves the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT). By inhibiting this conversion, the compound reduces the levels of DHT, thereby alleviating the symptoms of BPH and male pattern baldness. The molecular targets include the 5-alpha-reductase enzyme and androgen receptors.

Comparison with Similar Compounds

Similar Compounds

Dutasteride: Another 5-alpha-reductase inhibitor with a similar mechanism of action but a broader spectrum of activity.

Epristeride: A compound with similar therapeutic effects but different chemical structure.

Alfatradiol: Used for similar indications but with a different mode of action.

Uniqueness

4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- is unique in its specific inhibition of the type II 5-alpha-reductase enzyme, making it particularly effective for treating conditions like BPH and male pattern baldness with fewer side effects compared to other inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.